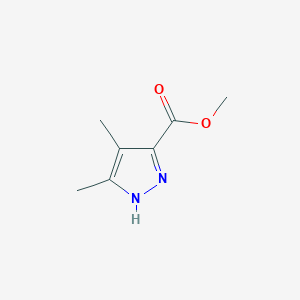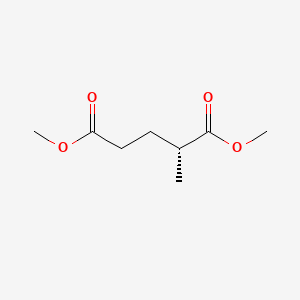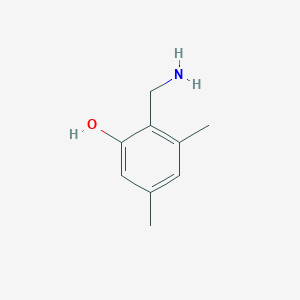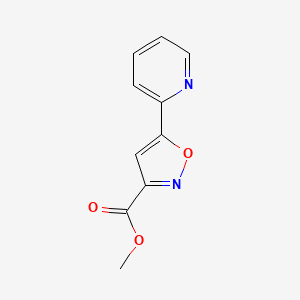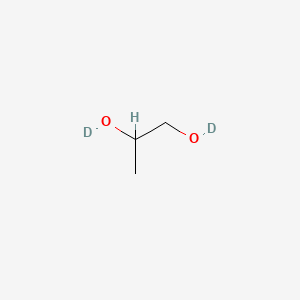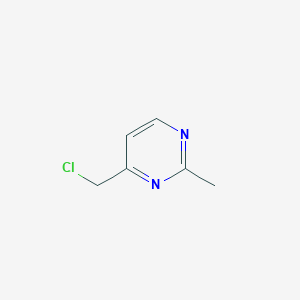
4-(Chloromethyl)-2-methylpyrimidine
Overview
Description
4-(Chloromethyl)-2-methylpyrimidine, also known as CMMP, is an organic compound with a molecular formula of C5H6ClN. It is a colorless, crystalline solid that is soluble in polar organic solvents. CMMP is used in a variety of applications, including as a synthetic intermediate in organic synthesis and as a reagent in various scientific research applications.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
4-(Chloromethyl)-2-methylpyrimidine is recognized for its utility in synthesizing more complex chemical structures. For example, it serves as a precursor in the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs like dasatinib. This process involves cyclization and chlorination steps, highlighting the compound's versatility in drug synthesis (Guo Lei-ming, 2012) Synthesis and Process Research of 4,6-Dichloro-2-methylpyrimidine.
Chemical Reactions and Mechanisms
Research on the reactivity of pyridine derivatives with dichloromethane under ambient conditions reveals insights into chemical reactions that could potentially involve 4-(Chloromethyl)-2-methylpyrimidine. This study sheds light on how dichloromethane reacts with pyridine derivatives to form methylenebispyridinium dichloride compounds, suggesting a pathway for modifying pyrimidine structures (Alexander B. Rudine, M. Walter, C. Wamser, 2010) Reaction of dichloromethane with pyridine derivatives under ambient conditions.
Antiviral Research
Studies on substituted pyrimidines, including those related to 4-(Chloromethyl)-2-methylpyrimidine, explore their potential in antiviral treatments. Specifically, modifications on the pyrimidine ring have shown promise in inhibiting the replication of herpes and retroviruses, indicating the compound's potential application in developing antiviral medications (A. Holý, I. Votruba, M. Masojídková, et al., 2002) 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity.
Molecular Docking and Pharmaceutical Agent Studies
Research into the structure and reactivity of molecules similar to 4-(Chloromethyl)-2-methylpyrimidine, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, provides insights into their roles as pharmaceutical agents. These studies utilize molecular docking, FT-IR, FT-Raman, and NMR techniques to explore their potential in treating conditions like hypertension, showcasing the broader applicability of pyrimidine derivatives in medical research (S. Aayisha, T. Renuga Devi, S. Janani, et al., 2019) DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”.
Inhibitory Effects on Enzymes
The mechanism of enzyme inhibition by 4-halopyridines, closely related to the chemical structure of interest, is critical for understanding the bioactivity of these compounds. Such studies inform the development of therapeutic agents targeting specific enzymes, illustrating the compound's potential in drug discovery and biochemical research (Corey M. Johnson, A. Monzingo, Zhihong Ke, et al., 2011) On the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines.
properties
IUPAC Name |
4-(chloromethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-8-3-2-6(4-7)9-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKYCHMKMAVSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50532528 | |
| Record name | 4-(Chloromethyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methylpyrimidine | |
CAS RN |
89967-01-1 | |
| Record name | 4-(Chloromethyl)-2-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89967-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50532528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



